
2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride is a chemical compound that features a pyridine ring linked through an ethoxy bridge to an ethanesulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(Pyridin-3-yloxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives may participate in such reactions depending on the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: These reactions are generally performed at room temperature or slightly elevated temperatures to facilitate the substitution process.
Major Products Formed:
Amines: Reaction with amines forms sulfonamide derivatives.
Esters: Reaction with alcohols forms sulfonate esters.
Thioethers: Reaction with thiols forms sulfonate thioethers.
Wissenschaftliche Forschungsanwendungen
2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioether derivatives. These reactions are facilitated by the presence of the pyridine ring, which can stabilize the transition state and enhance the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-(Pyridin-2-yloxy)ethoxy)ethane-1-sulfonyl chloride
- 2-(2-(Pyridin-4-yloxy)ethoxy)ethane-1-sulfonyl chloride
Comparison:
- Reactivity: The position of the pyridine nitrogen can influence the reactivity of the compound. For example, the 3-position pyridine derivative may have different electronic properties compared to the 2- or 4-position derivatives.
- Applications: While all these compounds can be used in similar applications, the specific position of the pyridine nitrogen can affect their biological activity and suitability for certain reactions.
Eigenschaften
Molekularformel |
C9H12ClNO4S |
|---|---|
Molekulargewicht |
265.71 g/mol |
IUPAC-Name |
2-(2-pyridin-3-yloxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO4S/c10-16(12,13)7-6-14-4-5-15-9-2-1-3-11-8-9/h1-3,8H,4-7H2 |
InChI-Schlüssel |
FRRRGYIDGDKKID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OCCOCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


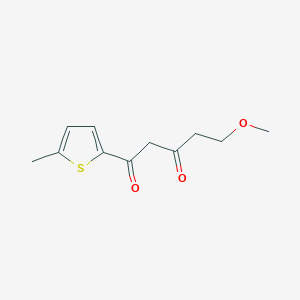
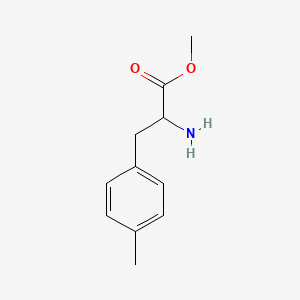
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B13633234.png)
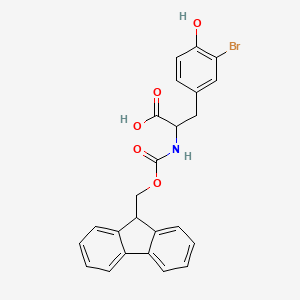


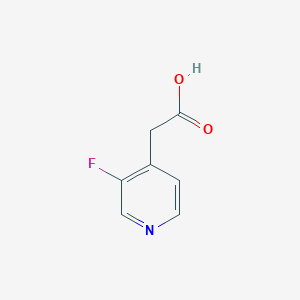
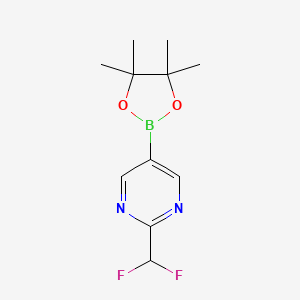
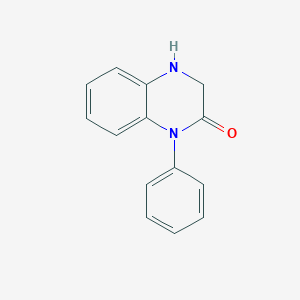
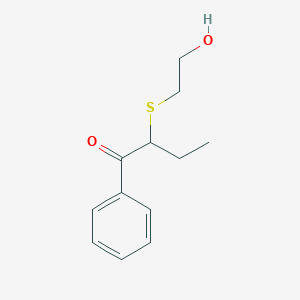
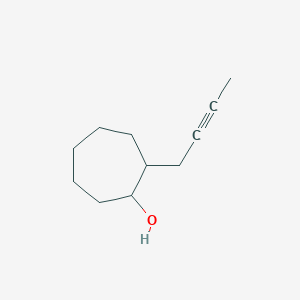
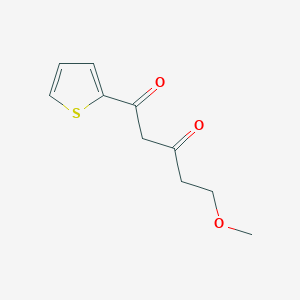
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)

